

Spectroscopic Analysis of Boc-D-Trp(For)-OH: A Technical Guide

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Compound of Interest

Compound Name: **Boc-D-Trp(For)-OH**

Cat. No.: **B557143**

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This technical guide provides a comprehensive overview of the spectroscopic data for N α -Boc-N-in-formyl-D-tryptophan (**Boc-D-Trp(For)-OH**). Due to the limited availability of detailed public spectroscopic data for this specific compound, this guide presents data from closely related and structurally similar analogues, namely Boc-D-Trp-OH and Boc-L-Trp-OH. This information serves as a valuable reference for the characterization and analysis of this protected amino acid derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for analogues of **Boc-D-Trp(For)-OH**. These values provide an expected range for the chemical shifts and vibrational frequencies for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) in ppm
Boc-D-Trp-OH	DMSO-d6	Data not available in a detailed format
Boc-L-Trp-OH	DMSO-d6	10.96 (s, 1H, Indole-NH), 7.57 (d, 1H, Ar-H), 7.36 (d, 1H, Ar-H), 7.26 (s, 1H, Ar-H), 7.01 (t, 1H, Ar-H), 6.97 (t, 1H, Ar-H), 6.71 (d, 1H, NH-Boc), 3.55 (m, 1H, α -CH), 3.28 (dd, 1H, β -CH ₂), 3.06 (dd, 1H, β -CH ₂), 1.3 (s, 9H, Boc-CH ₃)[1]
Boc-Trp	CDCl ₃	7.26 (s, CHCl ₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) in ppm
[emim][Boc-Trp]	DMSO-d6	172.68, 154.19, 135.18, 121.59, 120.12, 77.36, 60.18, 43.20, 34.35, 29.00, 26.04, 16.51, 13.45[3]
Tryptophan NCA	dmso-d6	A diagram is available but peak list is not provided[4]

Infrared (IR) Spectroscopy

The IR spectrum of a Boc-protected amino acid is characterized by several key absorption bands. For a solid sample of **Boc-D-Trp(For)-OH**, measured as a KBr pellet, the following characteristic peaks are expected.

Table 3: Expected FT-IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300-2500	Broad
N-H stretch (Amine/Amide)	3400-3200	Medium
C-H stretch (Aromatic/Aliphatic)	3100-2850	Medium-Weak
C=O stretch (Formyl)	~1700	Strong
C=O stretch (Boc)	~1690	Strong
C=O stretch (Carboxylic Acid)	~1710	Strong
C=C stretch (Aromatic)	1600-1450	Medium-Weak
N-H bend (Amine/Amide)	1640-1550	Medium
C-O stretch (Carboxylic Acid/Boc)	1300-1200	Strong

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of **Boc-D-Trp(For)-OH**.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₅
Molecular Weight	332.35 g/mol
Expected [M+H] ⁺	333.14
Expected [M+Na] ⁺	355.12

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Boc-D-Trp(For)-OH** are provided below.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - A larger number of scans is typically required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The concentration of the sample in KBr should generally be around 1%.
- Pellet Formation:

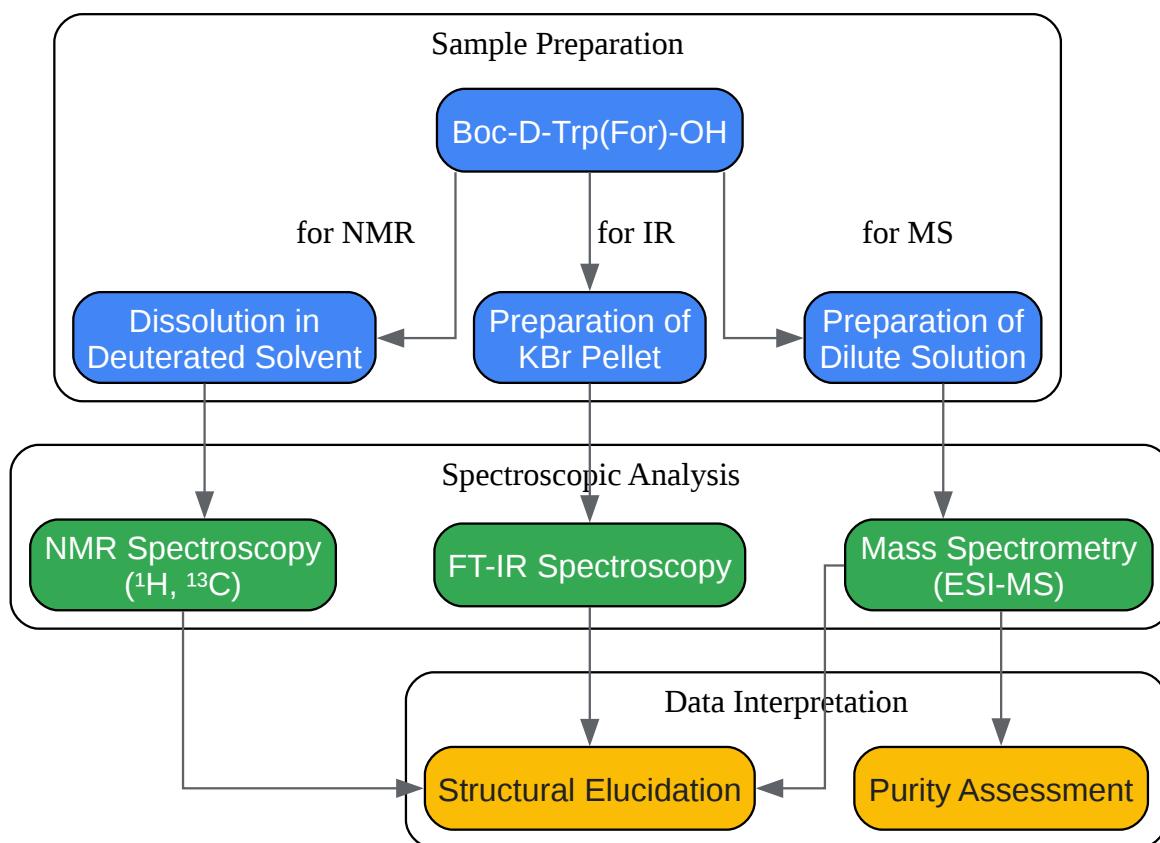
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation:
 - A mass spectrometer equipped with an electrospray ionization source is used.
- Data Acquisition:
 - The sample solution is introduced into the ESI source at a constant flow rate.
 - Mass spectra are acquired in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts (e.g., $[\text{M}+\text{Na}]^+$).
 - The instrument is typically scanned over a mass range that includes the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a protected amino acid like **Boc-D-Trp(For)-OH**.



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General workflow for spectroscopic analysis.

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